molecular formula C33H35ClN4O5S B11219983 N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

Cat. No.: B11219983
M. Wt: 635.2 g/mol
InChI Key: ZGRSAVYEBQTLLF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group, and finally, the attachment of the chlorophenyl and cyclohexane carboxamide moieties. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide shares structural similarities with other quinazolinone derivatives and sulfanyl-containing compounds.
  • Other similar compounds: include various quinazolinone derivatives and sulfanyl-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C33H35ClN4O5S

Molecular Weight

635.2 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C33H35ClN4O5S/c1-42-24-15-16-28(29(17-24)43-2)36-30(39)20-44-33-37-27-10-6-4-8-25(27)32(41)38(33)19-21-11-13-22(14-12-21)31(40)35-18-23-7-3-5-9-26(23)34/h3-10,15-17,21-22H,11-14,18-20H2,1-2H3,(H,35,40)(H,36,39)

InChI Key

ZGRSAVYEBQTLLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl)OC

Origin of Product

United States

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